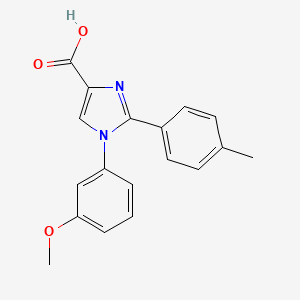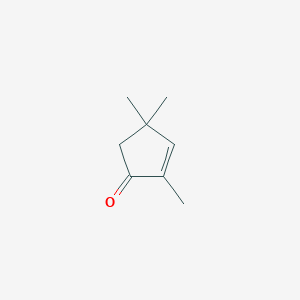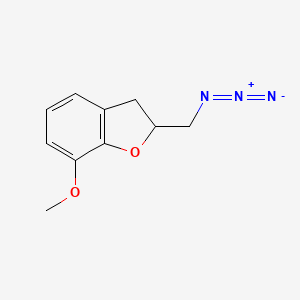![molecular formula C16H14ClN5 B8474654 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline](/img/structure/B8474654.png)
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline is a complex organic compound that features a pyrimidine ring substituted with a chloropyridinyl group and a methylbenzene diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-(chloromethyl)pyridine, which is then reacted with various primary aliphatic amines, hydrazine, and hydrazide to obtain the desired cyclization products . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline include:
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H14ClN5 |
|---|---|
Poids moléculaire |
311.77 g/mol |
Nom IUPAC |
3-N-[4-(6-chloropyridin-3-yl)pyrimidin-2-yl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H14ClN5/c1-10-2-4-12(18)8-14(10)22-16-19-7-6-13(21-16)11-3-5-15(17)20-9-11/h2-9H,18H2,1H3,(H,19,21,22) |
Clé InChI |
VURBEDYRWZHJTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,6-Diazabicyclo[5.4.0]undeca-6-ene](/img/structure/B8474594.png)
![4-[(1-Cyclopentyl-2-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8474600.png)








